Cas no 796600-15-2 (2-Chloro-4-fluoro-3-methylbenzonitrile)

2-Chloro-4-fluoro-3-methylbenzonitrile is a fluorinated and chlorinated aromatic nitrile compound with a methyl substituent, offering versatile reactivity in organic synthesis. Its distinct substitution pattern makes it a valuable intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (cyano, chloro, fluoro) and electron-donating (methyl) groups enhances its utility in cross-coupling reactions, nucleophilic substitutions, and other functionalization processes. The compound’s stability and well-defined structure ensure consistent performance in multi-step syntheses. It is particularly useful in the development of active pharmaceutical ingredients (APIs) and advanced materials, where precise molecular modifications are required. Proper handling and storage are recommended due to its reactivity.
2-Chloro-4-fluoro-3-methylbenzonitrile structure
796600-15-2 structure
Product Name:2-Chloro-4-fluoro-3-methylbenzonitrile
CAS No:796600-15-2
MF:C8H5ClFN
MW:169.583404302597
MDL:MFCD13193544
CID:547839
PubChem ID:44550971
Update Time:2025-05-20

2-Chloro-4-fluoro-3-methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-fluoro-3-methylbenzonitrile
    • 2-chloro-4-fluoro-3-methyl-Benzonitrile
    • Benzonitrile, 2-chloro-4-fluoro-3-methyl-
    • 2-chloro-3-methyl-4-fluorobenzonitrile
    • PubChem18453
    • KSC375I2D
    • IOKBJSAKTZEMBR-UHFFFAOYSA-N
    • STL555275
    • RW3467
    • CL8160
    • BBL101479
    • FCH1157407
    • RP23184
    • AM83044
    • EN000093
    • AX8158600
    • DB-0
    • Sodiumselenatedecahydrate
    • AKOS005259165
    • J-508732
    • 796600-15-2
    • FT-0649327
    • DTXSID00659310
    • A839730
    • CS-W004249
    • MFCD13193544
    • SCHEMBL220882
    • DS-0753
    • 2-Chloro-4-fluoro-3-methylbenzonitrile (ACI)
    • DB-014072
    • MDL: MFCD13193544
    • Inchi: 1S/C8H5ClFN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,1H3
    • InChI Key: IOKBJSAKTZEMBR-UHFFFAOYSA-N
    • SMILES: N#CC1C(Cl)=C(C)C(F)=CC=1

Computed Properties

  • Exact Mass: 169.00900
  • Monoisotopic Mass: 169.009
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8
  • XLogP3: 2.7

Experimental Properties

  • Color/Form: No data available
  • Density: 1.3±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 260.8±35.0 °C at 760 mmHg
  • Flash Point: 111.5±25.9 °C
  • Refractive Index: 1.531
  • Solubility: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 23.79000
  • LogP: 2.65918

2-Chloro-4-fluoro-3-methylbenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-Chloro-4-fluoro-3-methylbenzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt; rt → 200 °C; 150 s, 200 °C
Reference
Synthesis, Structure-Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators
Schlienger, Nathalie; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7186-7191

Production Method 2

Reaction Conditions
1.1 Reagents: Iron ,  Bromine ;  rt; 15 min, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt; rt → 200 °C; 150 s, 200 °C
Reference
Synthesis, Structure-Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators
Schlienger, Nathalie; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7186-7191

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -70 °C
1.2 -70 °C; 17 h, -70 °C → -5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -5 °C
Reference
2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile: A Transdermal Selective Androgen Receptor Modulator (SARM) for Muscle Atrophy
Saeed, Ashraf; et al, Journal of Medicinal Chemistry, 2016, 59(2), 750-755

2-Chloro-4-fluoro-3-methylbenzonitrile Raw materials

2-Chloro-4-fluoro-3-methylbenzonitrile Preparation Products

2-Chloro-4-fluoro-3-methylbenzonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:796600-15-2)2-Chloro-4-fluoro-3-methylbenzonitrile
Order Number:A839730
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:47
Price ($):172.0
Email:sales@amadischem.com

Additional information on 2-Chloro-4-fluoro-3-methylbenzonitrile

2-Chloro-4-fluoro-3-methylbenzonitrile: A Comprehensive Overview

The compound 2-Chloro-4-fluoro-3-methylbenzonitrile (CAS No. 796600-15-2) is a highly specialized organic chemical that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and advanced materials science. This compound belongs to the class of halogenated benzonitriles, which are known for their unique electronic properties and structural versatility. The benzonitrile core of this molecule serves as a foundational structure for various functional groups, making it a valuable intermediate in the synthesis of complex organic compounds.

Recent studies have highlighted the potential of 2-Chloro-4-fluoro-3-methylbenzonitrile in drug discovery, particularly in the development of novel anti-cancer agents. Researchers have demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for targeted therapies. The presence of the chlorine and fluorine substituents plays a crucial role in modulating the electronic properties of the molecule, enhancing its bioavailability and pharmacokinetic profile.

In addition to its pharmaceutical applications, 2-Chloro-4-fluoro-3-methylbenzonitrile has shown promise in agrochemical research. The compound's ability to inhibit key enzymes involved in plant pathogenesis has led to its investigation as a potential fungicide or herbicide. Recent field trials have indicated that the compound demonstrates high efficacy against fungal pathogens while maintaining low toxicity to non-target organisms, making it a promising candidate for sustainable agricultural practices.

The synthesis of 2-Chloro-4-fluoro-3-methylbenzonitrile involves a multi-step process that typically begins with the preparation of the benzonitrile derivative followed by successive halogenation and alkylation steps. The use of advanced catalytic systems and green chemistry principles has significantly improved the yield and purity of the compound, aligning with current trends toward environmentally friendly chemical manufacturing.

From a structural standpoint, the methyl group at position 3 introduces steric effects that influence the molecule's conformational flexibility. This property is particularly advantageous in drug design, where precise control over molecular geometry is essential for achieving optimal binding affinity to target proteins. Furthermore, the combination of electron-withdrawing groups (cyano, chlorine) and an electron-donating group (methyl) creates a unique electronic environment that enhances the molecule's reactivity in various chemical transformations.

Recent advancements in computational chemistry have enabled researchers to perform detailed quantum mechanical studies on 2-Chloro-4-fluoro-3-methylbenzonitrile, providing insights into its electronic structure and reactivity patterns. These studies have revealed that the compound exhibits significant aromaticity due to resonance stabilization between the cyano group and the benzene ring. This aromatic character not only contributes to the molecule's stability but also facilitates its participation in electrophilic aromatic substitution reactions.

In terms of environmental impact, 2-Chloro-4-fluoro-3-methylbenzonitrile has been subjected to extensive ecotoxicological assessments. Studies indicate that while the compound demonstrates moderate toxicity to aquatic organisms, its degradation products are relatively non-toxic and can be effectively biodegraded under aerobic conditions. These findings underscore the importance of responsible handling and disposal practices when working with this compound.

Looking ahead, ongoing research is focused on exploring novel applications for 2-Chloro-4-fluoro-3-methylbenzonitrile in areas such as sensors and optoelectronic devices. Its unique electronic properties make it a strong candidate for use in organic light-emitting diodes (OLEDs) and other advanced materials systems. Preliminary results from these investigations suggest that incorporating this compound into device architectures could significantly enhance performance metrics such as efficiency and stability.

In conclusion, 2-Chloro-4-fluoro-3-methylbenzonitrile (CAS No. 796600-15-2) stands out as a versatile and multifaceted organic compound with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique structural features and electronic properties continue to drive innovative research across diverse disciplines, positioning it as a key player in future advancements within these fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:796600-15-2)2-Chloro-4-fluoro-3-methylbenzonitrile
A839730
Purity:99%
Quantity:25g
Price ($):172.0
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